2-Amino-6-phenylpyridine

Nitric oxide synthase inhibition Medicinal chemistry CNS drug discovery

The 6-phenyl regioisomer is uniquely required for nNOS inhibitor development (parent IC₅₀ 2,500 nM; derivatives achieve >25-fold potency improvements) and for accessing N,N,C-tridentate cyclometalated Ru₃/Os₃ clusters via ortho-C–H activation. Unlike the 3-, 4-, or 5-phenyl isomers, only the 6-phenyl scaffold provides the correct geometry for chelation. Its intermediate melting point (71–72°C) and moderate lipophilicity (LogP 2.2–2.5) ensure reliable solid handling and aqueous solubility for multi-step synthesis. Procure high-purity 2-amino-6-phenylpyridine to advance your nNOS program or organometallic catalyst design.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 39774-25-9
Cat. No. B030124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-phenylpyridine
CAS39774-25-9
Synonyms6-Phenyl-2-pyridinamine;  (6-Phenylpyridin-2-yl)amine;  6-Amino-2-phenylpyridine; 
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)N
InChIInChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
InChIKeyXDWUSBKLDNVDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-phenylpyridine (CAS 39774-25-9): A Differentiated 6-Phenyl-2-aminopyridine Scaffold for Medicinal Chemistry and Organometallic Ligand Design


2-Amino-6-phenylpyridine (6-phenylpyridin-2-amine) is an aminopyridine derivative bearing a phenyl substituent at the pyridine 6-position. It is a solid at ambient temperature (mp 71–72 °C) with moderate lipophilicity (ACD/LogP 2.49; XLogP3 2.2) [1]. The compound serves as the core scaffold for a series of potent neuronal nitric oxide synthase (nNOS) inhibitors [2] and as a bidentate/tridentate ligand capable of cyclometalation in organometallic cluster chemistry [3], differentiating it from non-phenyl and regioisomeric aminopyridine analogs.

Why 2-Amino-6-phenylpyridine Cannot Be Interchanged with Its Regioisomers or the Methyl Analog


2-Amino-6-phenylpyridine occupies a narrow structural and functional niche that generic substitution with the 3-, 4-, or 5-phenyl regioisomers or the 6-methyl analog cannot replicate. The 6-position of the phenyl ring is critical for the geometry of N,N-chelation and subsequent cyclometalation (C–H activation at the ortho-phenyl position) observed with Ru₃ and Os₃ clusters [1]; the 3-, 4-, and 5-phenyl isomers position the phenyl ring such that analogous N,N,C-tridentate coordination is geometrically disfavored. In nNOS inhibitor development, the 6-phenyl-2-aminopyridine core provides a specific vector for substituent elaboration (e.g., 4-substituted naphthyl, tetralinyl, or indanyl groups) that drives potency (IC₅₀ values ranging from low-nanomolar to sub-micromolar for optimized derivatives) and isoform selectivity [2]. Furthermore, the physicochemical properties—LogP of 2.2–2.5 versus ~2.9 for the 3-, 4-, and 5-phenyl isomers, and melting point of 71–72 °C versus 132–163 °C for the regioisomers—directly impact formulation, solubility, and solid-handling behavior in both research and process settings .

Quantitative Differentiation Evidence for 2-Amino-6-phenylpyridine Against Closest Analogs


nNOS Inhibitory Potency: The 6-Phenyl-2-aminopyridine Core Delivers an IC₅₀ of 2,500 nM, Serving as the Scaffold for Ultra-Potent Derivatives

The unsubstituted 2-amino-6-phenylpyridine parent compound inhibits human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 2,500 nM [1]. This core scaffold was elaborated in a structure–activity relationship (SAR) study generating derivatives such as compound 14bi, which achieved sub-100 nM nNOS IC₅₀ and an in vivo ED₅₀ of 7 mg/kg (s.c.) in the rat harmaline-induced cGMP model, compared to the literature standard L-nitroarginine (ED₅₀ 30 mg/kg s.c.) [2]. The 6-phenyl substitution is essential: the analogous 2-amino-6-methylpyridine lacks the aromatic ring necessary for the hydrophobic contacts driving both potency and isoform selectivity over eNOS and iNOS [2].

Nitric oxide synthase inhibition Medicinal chemistry CNS drug discovery

ASIC3 Channel Inhibition: 2-Amino-6-phenylpyridine Shows Distinct Activity (IC₅₀ 763 µM) Versus Amiloride (IC₅₀ 4.4 µM)

In a panel of amiloride-sensitive cation channel 3 (ASIC3) inhibitors, 2-amino-6-phenylpyridine exhibited an IC₅₀ of 763,000 nM (763 µM) , placing it among the weaker inhibitors in the set. By contrast, the reference compound amiloride gave an IC₅₀ of 4,400 nM (4.4 µM), while the structurally related (3-methoxy-pyridin-2-yl)-(6-methyl-pyridin-2-yl)-amine achieved an IC₅₀ of 190,000 nM (190 µM) . This quantitative profile establishes 2-amino-6-phenylpyridine as a low-potency ASIC3 ligand, a characteristic that may be advantageous as a negative control or selectivity probe in assays where potent ASIC3 inhibition is undesirable.

Ion channel pharmacology Acid-sensing ion channels Pain research

Lipophilicity Differentiation: LogP 2.2–2.5 for 6-Phenyl Versus ~2.9 for 3-, 4-, and 5-Phenyl Regioisomers

The regioisomeric position of the phenyl substituent on the aminopyridine ring markedly influences lipophilicity. 2-Amino-6-phenylpyridine exhibits experimental/computed LogP values ranging from 2.24 (ChemSrc) to 2.49 (ACD/LogP) . In contrast, the 3-phenyl, 4-phenyl, and 5-phenyl isomers each report a LogP of approximately 2.91 [1]. This ~0.4–0.7 log unit difference translates to a ~2.5–5× lower octanol–water partition coefficient for the 6-isomer, predicting higher aqueous solubility and lower non-specific protein binding. The 6-methyl analog (2-amino-6-methylpyridine) is substantially more hydrophilic with a LogP of ~1.55 [2].

Physicochemical profiling Drug-likeness optimization ADME prediction

Melting Point and Solid-State Handling: 71–72 °C versus 132–163 °C for Regioisomeric Phenylpyridines

The 6-phenyl isomer melts at 71–72 °C , which is substantially lower than the 5-phenyl isomer (132 °C) and the 4-phenyl isomer (160–163 °C) . The 6-methyl analog melts even lower at 42–45 °C [1]. This thermal property is a direct consequence of the molecular symmetry and crystal packing dictated by the 2,6-substitution pattern. The lower melting point of the 6-phenyl isomer facilitates melt-based formulation strategies and simplifies purification by recrystallization from common organic solvents.

Solid-state characterization Process chemistry Formulation development

Metal Coordination Versatility: Cyclometalation via Ortho-C–H Activation at the 6-Phenyl Ring Distinguishes This Scaffold from All Non-6-Phenyl Analogs

2-Amino-6-phenylpyridine (H₂apyPh) reacts with [Ru₃(CO)₁₂] to form four structurally distinct cluster complexes: [Ru₃(μ-H)(μ₃-η²-HapyPh-N,N)(CO)₉] (1), [Ru₃(μ-H)₂(μ₃-η³-HapyC₆H₄-N,N,C)₂(CO)₆] (2), [Ru₆(μ₃-H)₂(μ₅-η²-apyPh-N,N)(μ-CO)₂(CO)₁₄] (3), and [Ru₆(μ₃-H)(μ₅-η³-apyC₆H₄-N,N,C)(μ-CO)₃(CO)₁₃] (4) [1]. Complexes 2 and 4 feature cyclometalated HapyC₆H₄ ligands in which C–H activation occurs at the ortho position of the 6-phenyl ring, generating N,N,C-tridentate coordination spanning Ru–Ru edges [1]. This cyclometalation behavior is geometrically impossible for 2-amino-3-phenylpyridine, 2-amino-4-phenylpyridine, and 2-amino-5-phenylpyridine, where the phenyl ring is positioned such that simultaneous N(pyridine), N(amido), and C(phenyl) chelation to a polymetallic center cannot occur. The structural outcome is also strongly metal-dependent: reactions with [Os₃(CO)₁₀(MeCN)₂] yield a 1:5 mixture of edge-bridged and face-capped isomers (5–8), demonstrating that the 6-phenyl scaffold provides a sensitive probe for metal-specific reactivity [1].

Organometallic chemistry Cluster catalysis Ligand design

Optimal Application Scenarios for 2-Amino-6-phenylpyridine Based on Quantified Differentiation


Medicinal Chemistry: nNOS Inhibitor Lead Generation and SAR Exploration

2-Amino-6-phenylpyridine is the optimal starting scaffold for nNOS inhibitor programs. As demonstrated by Lowe et al. (2004), the parent compound (IC₅₀ 2,500 nM) can be systematically elaborated at the 4-position of the 6-phenyl ring to achieve >25-fold potency improvements while maintaining isoform selectivity over eNOS and iNOS [1]. The scaffold's proven in vivo translation (compound 14bi: ED₅₀ 7 mg/kg s.c.) makes it suitable for CNS-targeted programs where nNOS inhibition is therapeutically relevant.

Organometallic Chemistry: Synthesis of Polymetallic Clusters with Unconventional Coordination Modes

The ability of 2-amino-6-phenylpyridine to undergo ortho-C–H activation at the 6-phenyl ring and form N,N,C-tridentate cyclometalated ligands is uniquely exploited in the synthesis of tri- and hexaruthenium carbonyl clusters [2]. This reactivity is not available with the 3-, 4-, or 5-phenyl regioisomers. Researchers designing metal cluster catalysts, molecular wires, or metal–organic frameworks can leverage this scaffold to access structures with metal–metal bridging motifs and electronic properties unattainable with simpler aminopyridine ligands.

Ion Channel Pharmacology: ASIC3 Reference Compound for Selectivity Profiling

With a well-characterized IC₅₀ of 763 µM at ASIC3, 2-amino-6-phenylpyridine serves as a low-potency reference point in ASIC channel selectivity panels . Its structural dissimilarity to amiloride (IC₅₀ 4.4 µM) and other chemotypes in the ASIC3 inhibitor space makes it valuable as a negative control or as a scaffold for probing the structural determinants of ASIC3 ligand recognition.

Process Chemistry and Formulation: Favorable Solid-State Properties for Scale-Up

The melting point of 71–72 °C positions 2-amino-6-phenylpyridine advantageously between the 6-methyl analog (mp 42–45 °C, prone to softening during ambient storage) and the 4-/5-phenyl isomers (mp 132–163 °C, requiring higher temperatures for melt processing) . Its moderate lipophilicity (LogP 2.2–2.5, versus ~2.9 for other phenyl regioisomers) enhances aqueous solubility for reaction workup and purification, making it the preferred choice for multi-step synthetic routes requiring reliable intermediate isolation.

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